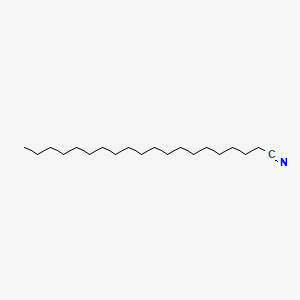
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate typically involves multiple steps, including:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with appropriate reagents.
Introduction of the p-Chlorophenyl group: This step involves the use of p-chlorobenzyl chloride in the presence of a base.
Thioether formation: The benzylthio group is introduced through a nucleophilic substitution reaction.
Oxalate formation: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates.
Controlled temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This may result in the cleavage of the thioether bond.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Could produce simpler piperazine derivatives.
Substitution: Can result in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialized chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate involves its interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors or other cellular receptors.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Signaling pathways: Modulation of intracellular signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(p-tolyl)piperazine oxalate
- 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-tolyl)piperazine oxalate
Uniqueness
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the p-chlorophenyl and m-tolyl groups may confer distinct biological activities compared to other similar compounds.
Propiedades
Número CAS |
23905-04-6 |
|---|---|
Fórmula molecular |
C28H31ClN2O4S |
Peso molecular |
527.1 g/mol |
Nombre IUPAC |
1-[2-[(4-chlorophenyl)-phenylmethyl]sulfanylethyl]-4-(3-methylphenyl)piperazine;oxalic acid |
InChI |
InChI=1S/C26H29ClN2S.C2H2O4/c1-21-6-5-9-25(20-21)29-16-14-28(15-17-29)18-19-30-26(22-7-3-2-4-8-22)23-10-12-24(27)13-11-23;3-1(4)2(5)6/h2-13,20,26H,14-19H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
LFNHREFOQFTAFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2CCN(CC2)CCSC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


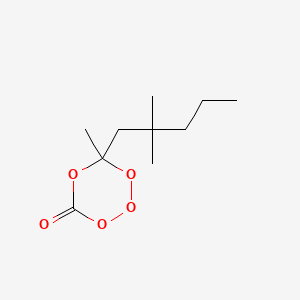
![N-[4-(Bromomethyl)-2-nitrophenyl]acetamide](/img/structure/B13742688.png)
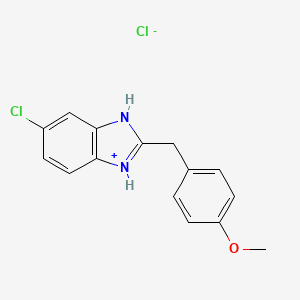

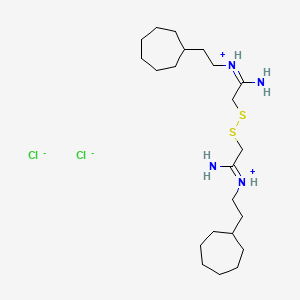
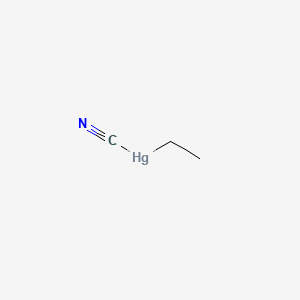
![(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride](/img/structure/B13742722.png)
![Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl-](/img/structure/B13742725.png)

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B13742739.png)
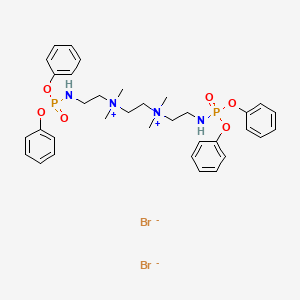
![1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13742747.png)
